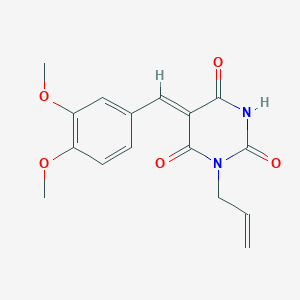
N-cyclopentyl-N'-4-morpholinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-4-morpholinylthiourea, also known as CPMT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPMT is a thiourea derivative that has been extensively studied for its unique properties and potential therapeutic benefits.
作用機序
The mechanism of action of N-cyclopentyl-N'-4-morpholinylthiourea is not fully understood. However, it is believed that N-cyclopentyl-N'-4-morpholinylthiourea exerts its effects by inhibiting the activity of certain enzymes or proteins. For example, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects. For example, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-cyclopentyl-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
実験室実験の利点と制限
One of the advantages of N-cyclopentyl-N'-4-morpholinylthiourea is its high yield and purity, which makes it easy to obtain for laboratory experiments. Additionally, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have low toxicity, which makes it safe for use in laboratory experiments. However, one limitation of N-cyclopentyl-N'-4-morpholinylthiourea is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for research on N-cyclopentyl-N'-4-morpholinylthiourea. One potential direction is to study the potential use of N-cyclopentyl-N'-4-morpholinylthiourea as an anti-tumor agent in vivo. Another potential direction is to study the potential use of N-cyclopentyl-N'-4-morpholinylthiourea as a plant growth regulator or herbicide. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-N'-4-morpholinylthiourea and its potential applications in various fields.
Conclusion:
In conclusion, N-cyclopentyl-N'-4-morpholinylthiourea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N-cyclopentyl-N'-4-morpholinylthiourea has been extensively studied for its unique properties and potential therapeutic benefits. This paper has provided an overview of N-cyclopentyl-N'-4-morpholinylthiourea, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research. Further research on N-cyclopentyl-N'-4-morpholinylthiourea is needed to fully understand its potential applications and benefits.
合成法
The synthesis of N-cyclopentyl-N'-4-morpholinylthiourea involves the reaction of morpholine with cyclopentyl isothiocyanate in the presence of a base. The reaction yields N-cyclopentyl-N'-4-morpholinylthiourea as a white crystalline solid with a high yield. The purity of N-cyclopentyl-N'-4-morpholinylthiourea can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-cyclopentyl-N'-4-morpholinylthiourea has been shown to have potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In agriculture, N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential use as a plant growth regulator and herbicide. In environmental science, N-cyclopentyl-N'-4-morpholinylthiourea has been studied for its potential use as a water treatment agent.
特性
IUPAC Name |
1-cyclopentyl-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c15-10(11-9-3-1-2-4-9)12-13-5-7-14-8-6-13/h9H,1-8H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOFGZGOBFOZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-morpholin-4-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
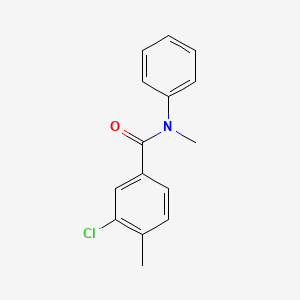

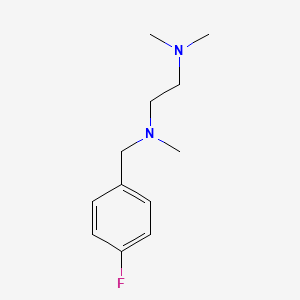
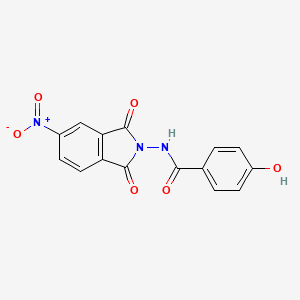
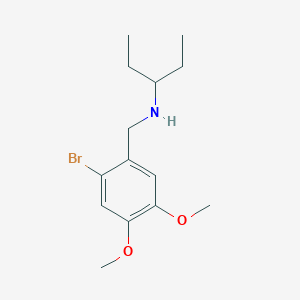
![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)

